PROTAC BRD4 Degrader-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

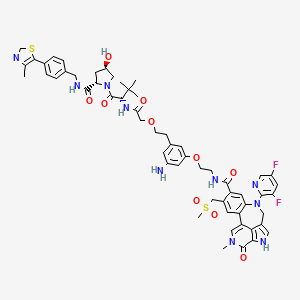

2D Structure

Properties

Molecular Formula |

C57H62F2N10O10S2 |

|---|---|

Molecular Weight |

1149.3 g/mol |

IUPAC Name |

N-[2-[3-amino-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-8-(3,5-difluoro-2-pyridinyl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |

InChI |

InChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1 |

InChI Key |

UNADZUGJDDCVKE-RVLLIKLQSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of PROTAC BRD4 Degrader-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC BRD4 Degrader-15, a potent and selective degrader of the BET (Bromodomain and Extra-Terminal) family protein BRD4. This degrader utilizes the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system.

Introduction to PROTAC Technology and BRD4

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers a catalytic mode of action and has the potential to address targets previously considered "undruggable."

BRD4, a member of the BET family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. Its involvement in the expression of oncogenes, such as c-Myc, makes it a compelling target for cancer therapy. PROTAC-mediated degradation of BRD4 offers a promising alternative to traditional inhibition, as it can lead to a more profound and sustained downstream pharmacological effect.

This compound: Mechanism of Action

This compound is comprised of a ligand that binds to the bromodomains of BRD4 and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both BRD4 and VHL, the degrader facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the BRD4 protein.

Caption: Mechanism of BRD4 degradation by this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Binding Affinity | IC50 (nM) |

| BRD4 BD1 | 7.2[1] |

| BRD4 BD2 | 8.1[1] |

| Cellular Activity | Cell Line | IC50 (nM) | Assay Duration |

| c-Myc Gene Transcript Inhibition | MV4-11 (AML) | 15[1] | 4 hours |

| Anti-proliferative Activity | HL-60 | 4.2[1] | 6 days |

| Anti-proliferative Activity | PC3-S1 | 91[1] | 6 days |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the individual synthesis of the BRD4 ligand, the VHL ligand, and the linker, followed by their sequential coupling. The following is a representative synthetic scheme. Detailed, step-by-step protocols with characterization data would be found in the primary literature, such as the work by Dragovich et al. in the Journal of Medicinal Chemistry.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Western Blot for BRD4 Degradation

Objective: To determine the ability of the PROTAC to induce the degradation of BRD4 protein in cells.

-

Cell Culture and Treatment:

-

Seed PC3 prostate cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (e.g., from Bethyl Laboratories) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize BRD4 band intensity to the loading control and express as a percentage of the vehicle-treated control to determine the extent of degradation.

-

Cell Viability Assay

Objective: To assess the anti-proliferative effect of the PROTAC on cancer cell lines.

-

Cell Seeding:

-

Seed HL-60 or PC3-S1 cells in a 96-well plate at a density of 5,000 cells/well.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for 6 days.

-

-

Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the DMSO-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

-

c-Myc Gene Transcript Quantification (RT-qPCR)

Objective: To measure the effect of BRD4 degradation on the transcription of its downstream target, c-Myc.

-

Cell Treatment and RNA Extraction:

-

Treat MV4-11 cells with different concentrations of this compound for 4 hours.

-

Extract total RNA from the cells using an RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a SYBR Green-based master mix and primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

-

Determine the IC50 for c-Myc transcript inhibition from a dose-response curve.

-

Caption: General experimental workflow for the evaluation of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of PROTAC BRD4 Degrader-15

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimera (PROTAC) technology represents a revolutionary therapeutic modality that has shifted the paradigm from simple protein inhibition to targeted protein elimination.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively destroy a target protein.[1][3][4] This guide provides a detailed technical overview of the mechanism of action for a specific and potent example of this technology: PROTAC BRD4 Degrader-15.

The target, Bromodomain-containing protein 4 (BRD4), is a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers.[5][6] BRD4 plays a critical role in regulating gene expression by binding to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[5][7][8] Its function as a scaffold for transcription factors and its role in transcription elongation make it a high-value target in oncology.[9] this compound leverages the PROTAC mechanism to induce the degradation of BRD4, offering a powerful strategy for treating cancers dependent on its activity.

Core Mechanism of Action: Ternary Complex Formation and Induced Degradation

The fundamental action of this compound is to act as a molecular bridge, inducing proximity between BRD4 and an E3 ubiquitin ligase. This process can be broken down into several key steps, culminating in the catalytic degradation of the BRD4 protein.

-

Component Binding and Ternary Complex Formation : this compound is a chimeric molecule with two distinct heads connected by a linker. One head is a ligand that specifically binds to a bromodomain of the BRD4 protein. The other head is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10] Upon entering the cell, the PROTAC simultaneously binds to both BRD4 and the VHL E3 ligase, forming a transient, yet critical, ternary complex (BRD4-PROTAC-VHL).[1][4]

-

Ubiquitination of BRD4 : The formation of this ternary complex brings the BRD4 substrate into close proximity with the E3 ligase's enzymatic machinery. The E3 ligase recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin (Ub).[11][12] The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme onto lysine residues on the surface of the BRD4 protein.[11][13] This process is repeated to form a polyubiquitin chain, which acts as a molecular flag marking BRD4 for destruction.[12]

-

Proteasomal Degradation : The polyubiquitinated BRD4 protein is recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[1] The proteasome unfolds and degrades the BRD4 protein into small peptides, effectively eliminating it from the cell.[6]

-

Catalytic Cycle : After the ubiquitinated BRD4 is presented to the proteasome, the PROTAC molecule is released and can bind to another BRD4 protein and E3 ligase, initiating a new cycle of degradation.[2][4] This catalytic nature allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.[2]

Caption: The catalytic cycle of this compound.

Downstream Consequences of BRD4 Degradation

The elimination of BRD4 has profound effects on the transcriptional landscape of cancer cells. BRD4 normally functions by binding to acetylated chromatin at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery. This action is essential for the high-level expression of key oncogenes, including MYC.

By degrading BRD4, this compound effectively dismantles this transcriptional scaffolding. The loss of BRD4 leads to the eviction of the transcriptional machinery from the promoters and enhancers of its target genes. The most significant consequence is the rapid and potent downregulation of MYC transcription.[10] Since many cancers are addicted to MYC for their proliferation and survival, this suppression of MYC expression leads to cell cycle arrest and apoptosis.

Caption: Downstream signaling effects following BRD4 degradation.

Quantitative Data Summary

The potency of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high affinity for BRD4's bromodomains and its potent effects on downstream gene expression and cell viability.

Table 1: Biochemical Binding Affinity

| Target Domain | IC₅₀ (nM) |

|---|---|

| BRD4 BD1 | 7.2[10] |

| BRD4 BD2 | 8.1[10] |

Table 2: Cellular Activity and Antiproliferative Effects

| Cell Line | Assay Type | IC₅₀ (nM) |

|---|---|---|

| MV4-11 (AML) | MYC Gene Transcript Suppression (4h) | 15[10] |

| HL-60 | Proliferation Inhibition (6 days) | 4.2[10] |

| PC3-S1 | Proliferation Inhibition (6 days) | 91[10] |

Note: Another novel BET degrader, QCA570, has demonstrated potent degradation of BRD4 in bladder cancer cells with a DC₅₀ (half-maximal degradation concentration) of approximately 1 nM.[14]

Experimental Protocols

Evaluating the efficacy of a PROTAC degrader involves a series of well-defined experiments to confirm target engagement, degradation, and downstream biological consequences.

Protocol 1: Western Blot for BRD4 Degradation

This is the most direct method to visualize and quantify the degradation of the target protein.

-

Cell Culture and Treatment : Plate cancer cells (e.g., MDA-MB-231, MV4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[15] Include a vehicle control (DMSO) and controls for the individual BRD4 inhibitor and VHL ligand, if available.

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., α-Tubulin, GAPDH) to normalize for protein loading.[15]

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using software like ImageJ, normalizing the BRD4 signal to the loading control.[15]

Protocol 2: Cell Viability/Antiproliferation Assay

This assay measures the effect of BRD4 degradation on cell proliferation and survival.

-

Cell Seeding : Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound for an extended period (e.g., 3-6 days) to observe antiproliferative effects.

-

Viability Measurement : Use a reagent such as CellTiter-Glo® (Promega) or MTT to measure cell viability according to the manufacturer's instructions. These reagents measure ATP levels (an indicator of metabolically active cells) or metabolic activity, respectively.

-

Data Analysis : Measure luminescence or absorbance using a plate reader. Normalize the results to the vehicle-treated control wells and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism.

Caption: A typical experimental workflow for evaluating a PROTAC degrader.

Conclusion

This compound exemplifies the power of targeted protein degradation. By inducing the formation of a ternary complex with the VHL E3 ligase, it triggers the efficient ubiquitination and subsequent proteasomal destruction of the BRD4 protein. This event-driven, catalytic mechanism leads to a potent and sustained downregulation of oncogenic transcriptional programs, particularly those driven by MYC, resulting in robust anti-proliferative effects in cancer cells. The detailed understanding of this mechanism provides a solid foundation for the continued development and optimization of protein degraders as a promising new class of therapeutics.

References

- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 8. BRD4 - Wikipedia [en.wikipedia.org]

- 9. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ubiquitin ligase - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PROTAC BRD4 Degrader-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-15, a potent and selective degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details its mechanism of action, physicochemical properties, and biological activity, supported by experimental data and protocols.

Core Compound Information

This compound is a heterobifunctional molecule designed to induce the degradation of BRD4 through the ubiquitin-proteasome system. It achieves this by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4.

| Property | Value |

| CAS Number | 2417370-67-1[1][2][3][4] |

| Molecular Formula | C₅₇H₆₂F₂N₁₀O₁₀S₂[2][4] |

| Molecular Weight | 1149.29 g/mol [2][4] |

| Mechanism of Action | VHL-dependent BRD4 protein degradation[5] |

Quantitative Biological Data

This compound has demonstrated potent activity in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 2.1: Biochemical Activity

| Target | Assay Type | IC₅₀ (nM) | Reference |

| BRD4 BD1 | Binding | 7.2 | [3][4][5] |

| BRD4 BD2 | Binding | 8.1 | [3][4][5] |

Table 2.2: Cellular Activity

| Cell Line | Assay Type | Endpoint | Value (nM) | Treatment Duration | Reference |

| PC3 | Protein Degradation | DC₅₀ | Potent | Not Specified | [3][4][5] |

| MV4-11 | MYC Transcript Suppression | IC₅₀ | 15 | 4 hours | [5] |

| HL-60 | Proliferation Inhibition | IC₅₀ | 4.2 | 6 days | [5] |

| PC3-S1 | Proliferation Inhibition | IC₅₀ | 91 | 6 days | [5] |

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex with BRD4 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4, a key transcriptional coactivator, leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc. The suppression of c-Myc and its downstream targets inhibits cell proliferation and promotes apoptosis in cancer cells.

References

In-Depth Technical Guide: PROTAC BRD4 Degrader-15 E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC BRD4 Degrader-15 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively eliminate the Bromodomain-containing protein 4 (BRD4) from cells. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of numerous diseases, including cancer. By co-opting the cell's natural protein disposal machinery, this compound offers a powerful therapeutic strategy to target BRD4 for degradation. This technical guide provides a comprehensive overview of the E3 ligase recruitment mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

Core Mechanism: VHL-Mediated Ubiquitination and Degradation

This compound functions by forming a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation approach leads to a sustained reduction in cellular BRD4 levels, thereby inhibiting its downstream signaling pathways, such as the suppression of the MYC oncogene.

Quantitative Data Summary

The following tables summarize the key quantitative parameters characterizing the binding and degradation activity of this compound.

| Target Binding Affinity | IC50 (nM) |

| BRD4 Bromodomain 1 (BD1) | 7.2[1][2][3] |

| BRD4 Bromodomain 2 (BD2) | 8.1[1][2][3] |

| Cellular Activity | Cell Line | IC50 (nM) |

| MYC Transcript Suppression (4h) | MV4-11 | 15[1][2] |

| Antiproliferative Activity (6 days) | HL-60 | 4.2[1][2] |

| Antiproliferative Activity (6 days) | PC3-S1 | 91[1][2] |

Note: Specific quantitative data for VHL binding affinity (Kd), ternary complex formation, and degradation parameters (DC50, Dmax) for this compound are not publicly available in the search results. The tables will be updated as this information becomes available.

E3 Ligase Recruitment and Selectivity

This compound is designed to specifically recruit the VHL E3 ligase. There is currently no publicly available evidence to suggest that it also recruits the Cereblon (CRBN) E3 ligase. To definitively determine its E3 ligase selectivity, a series of biochemical and cellular assays would be required.

Experimental Protocols

Detailed methodologies for key experiments to characterize a VHL-recruiting BRD4 PROTAC are provided below.

Western Blotting for BRD4 Degradation in PC3 Cells

This protocol details the steps to assess the dose-dependent degradation of BRD4 in prostate cancer (PC3) cells upon treatment with this compound.

Materials:

-

PC3 cells

-

This compound

-

Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed PC3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal to determine the extent of degradation.

-

Isothermal Titration Calorimetry (ITC) for VHL Binding and Ternary Complex Formation

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of interactions. This protocol can be adapted to measure the binary binding of this compound to VHL and the formation of the BRD4-PROTAC-VHL ternary complex.

Materials:

-

Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

-

Purified recombinant BRD4 bromodomain (BD1 or BD2)

-

This compound

-

ITC instrument

-

ITC buffer (e.g., PBS or HEPES, pH 7.4)

Procedure for VHL Binding:

-

Sample Preparation: Prepare a solution of the VBC complex in the ITC calorimeter cell and a solution of this compound in the injection syringe, both in the same ITC buffer.

-

Titration: Perform a series of injections of the PROTAC into the VBC solution while monitoring the heat changes.

-

Data Analysis: Analyze the resulting thermogram to determine the Kd, n, ΔH, and ΔS for the binary interaction.

Procedure for Ternary Complex Formation:

-

Sample Preparation: Prepare a solution of the VBC complex and a saturating concentration of the BRD4 bromodomain in the ITC cell. The injection syringe will contain this compound.

-

Titration and Analysis: Perform the titration and data analysis as described above to determine the thermodynamic parameters for the formation of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET assays are a sensitive method to study the formation of the ternary complex in a solution-based, high-throughput format.

Materials:

-

His-tagged VHL

-

GST-tagged BRD4 bromodomain

-

This compound

-

Terbium-conjugated anti-His antibody (donor)

-

Fluorescein- or Bodipy-conjugated anti-GST antibody (acceptor)

-

TR-FRET compatible microplate reader

Procedure:

-

Assay Setup: In a microplate, combine the His-tagged VHL, GST-tagged BRD4 bromodomain, and varying concentrations of this compound.

-

Antibody Addition: Add the Terbium-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.

-

Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.

-

Measurement: Measure the TR-FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Visualizations

Signaling Pathway of BRD4 Degradation

Caption: Mechanism of this compound action.

Experimental Workflow for Western Blot Analysis

Caption: Western blot workflow for BRD4 degradation.

Logical Relationship of Ternary Complex Formation

Caption: Ternary complex formation logic.

References

A Technical Guide to Targeted Protein Degradation with PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address previously "undruggable" targets.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, TPD co-opts the cell's own machinery to selectively eliminate disease-causing proteins.[1][3] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5][6]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][7] This tripartite structure facilitates the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[6][8] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the POI.[7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, after which the PROTAC can dissociate and engage another POI molecule in a catalytic manner.[1][7] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1]

The development of PROTACs has been significantly advanced by the identification of small-molecule ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL).[9] The modular nature of PROTACs allows for the rational design and optimization of degraders for a wide range of protein targets implicated in various diseases, including cancer and neurodegenerative disorders.[10][11][12]

Quantitative Analysis of PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.[13][14] These values are crucial for comparing the potency and efficacy of different PROTACs.

Below are tables summarizing quantitative data for exemplary PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins and the Androgen Receptor (AR).

| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BET Degraders | ||||||

| dBET1 | BRD2, BRD3, BRD4 | CRBN | RS4;11 | ~3-10 | >90 | [15][16] |

| MZ1 | BRD2, BRD3, BRD4 | VHL | HEK293 | Varies by BET member | >90 | [15] |

| BETd-260 (ZBC260) | BRD4 | CRBN | RS4;11 | 0.03 (30 pM) | >95 | [17] |

| PROTAC BET Degrader-12 | BRD3, BRD4 | DCAF11 | KBM7 | 305.2 | Not Specified | [18] |

| AR Degraders | ||||||

| ARD-61 | AR | VHL | T47D | 0.17 | >95 | [19] |

| ARD-61 | AR | VHL | BT474 | Not Specified | >95 | [19] |

| ARV-766 | AR (including LBD mutants) | Not Specified | mCRPC patient tumors | Not Applicable (Clinical) | PSA50 of 41-50% | [20] |

Key Experimental Protocols

The development and characterization of PROTACs involve a series of critical experiments to assess their binding, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein. Below are detailed methodologies for key assays.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex within a cellular context.[21][22][23][24]

Materials:

-

Cells expressing the target protein and E3 ligase of interest.

-

PROTAC of interest.

-

Proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibodies specific to the target protein and the E3 ligase.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS or TBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

Western blot reagents.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at the desired concentration and for the appropriate time. A vehicle-only control should be included. It is often beneficial to pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC to stabilize the ternary complex.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Clarification of Lysate: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant.

-

Immunoprecipitation:

-

Incubate the clarified lysate with an antibody against the target protein or the E3 ligase overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation, which indicates the formation of the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of the binary and ternary complexes in real-time.[25][26][27][28][29]

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified target protein and E3 ligase.

-

PROTAC of interest.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Ligand Immobilization: Immobilize either the purified target protein or the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.

-

Binary Interaction Analysis:

-

To measure the binding of the PROTAC to the immobilized protein, inject a series of concentrations of the PROTAC over the sensor surface and monitor the change in response units (RU).

-

To measure the binding of the soluble protein to the immobilized protein, inject a series of concentrations of the soluble protein.

-

-

Ternary Complex Formation Analysis:

-

Pre-incubate the soluble protein with a saturating concentration of the PROTAC.

-

Inject this mixture over the sensor surface with the immobilized protein. An enhanced binding response compared to the soluble protein alone indicates the formation of a ternary complex.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[30][31][32][33][34]

Materials:

-

Isothermal titration calorimeter.

-

Purified target protein and E3 ligase.

-

PROTAC of interest.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

-

Binary Titration:

-

Load the syringe with the PROTAC solution and the sample cell with the target protein or E3 ligase solution.

-

Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.

-

-

Ternary Complex Titration:

-

To assess the formation of the ternary complex, the sample cell can be filled with the target protein pre-incubated with the PROTAC, and then titrated with the E3 ligase.

-

-

Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

NanoBRET™ Assay for Intracellular Target Engagement and Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify protein-protein or protein-small molecule interactions.[6][15][35][36][37]

Materials:

-

Cells engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

-

PROTAC of interest.

-

HaloTag® NanoBRET™ 618 Ligand.

-

Nano-Glo® Live Cell Substrate.

-

Microplate reader capable of measuring luminescence and filtered light emission.

Procedure:

-

Cell Preparation: Seed the engineered cells in a white-bottom 96-well plate.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

-

PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.

-

Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

-

Measurement: Measure the donor emission (luminescence) and the acceptor emission (filtered light) using a microplate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex.

Western Blot for Quantifying Protein Degradation

Western blotting is a standard technique to quantify the reduction in the level of the target protein following PROTAC treatment.[2][19][38]

Materials:

-

Cells expressing the target protein.

-

PROTAC of interest.

-

Lysis buffer.

-

Primary antibody against the target protein.

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control band intensity to determine the percentage of protein degradation relative to the vehicle-treated control.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for visualizing the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesensors.com [lifesensors.com]

- 14. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]

- 21. researchgate.net [researchgate.net]

- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 26. scispace.com [scispace.com]

- 27. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 28. dhvi.duke.edu [dhvi.duke.edu]

- 29. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 31. tandfonline.com [tandfonline.com]

- 32. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 33. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 34. researchgate.net [researchgate.net]

- 35. selvita.com [selvita.com]

- 36. bmglabtech.com [bmglabtech.com]

- 37. researchgate.net [researchgate.net]

- 38. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC BRD4 Degrader-15 for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC BRD4 Degrader-15 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription and is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Core Concepts of PROTAC Technology

PROTACs are innovative chemical entities that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase (for this compound, this is the von Hippel-Lindau or VHL E3 ligase), and a flexible linker that connects the two ligands.[3] This tripartite complex formation leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

This compound: Mechanism of Action

This compound effectuates the degradation of BRD4 by hijacking the VHL E3 ubiquitin ligase. The molecule simultaneously binds to BRD4 and VHL, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, leading to the formation of a polyubiquitin chain on the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, resulting in a rapid and sustained reduction of cellular BRD4 levels.

References

Methodological & Application

Application Notes and Protocols for PROTAC BRD4 Degrader-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC® (Proteolysis Targeting Chimera) technology has emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

PROTAC BRD4 Degrader-15 is a potent and selective degrader of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in the regulation of key oncogenes such as c-MYC.[1][2] This molecule is composed of a ligand that binds to the bromodomains of BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a linker.[2] By hijacking the cell's natural protein disposal system, this compound offers a powerful tool for studying BRD4 biology and holds therapeutic promise for the treatment of various cancers.

These application notes provide a comprehensive overview of the in vitro assays required to characterize the activity of this compound, from initial binding to cellular degradation and functional outcomes.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and degradation by the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Quantitative Data Summary

The following table summarizes the key in vitro performance metrics for this compound. It is important to note that DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell line and treatment time-dependent.

| Parameter | Target | Value | Cell Line | Reference |

| IC50 (BD1) | BRD4 Bromodomain 1 | 7.2 nM | N/A (Biochemical Assay) | [2][3] |

| IC50 (BD2) | BRD4 Bromodomain 2 | 8.1 nM | N/A (Biochemical Assay) | [2][3] |

| IC50 (MYC transcript) | c-MYC Gene Transcript | 15 nM (4h treatment) | MV4-11 | [2] |

| IC50 (Proliferation) | Cell Proliferation | 4.2 nM (6 day treatment) | HL-60 | [2] |

| IC50 (Proliferation) | Cell Proliferation | 91 nM (6 day treatment) | PC3-S1 | [2] |

| Degradation | BRD4 Protein | Potent degradation observed | PC3 | [2][3] |

Note: Specific DC50 and Dmax values for this compound were not publicly available in the searched literature. The table reflects the available data.

Experimental Protocols

BRD4 Degradation Assay via Western Blot

This protocol is designed to quantify the degradation of BRD4 protein in a cellular context following treatment with this compound.

Workflow:

Materials:

-

Cell Line: PC3 (prostate cancer), MV4-11 (acute myeloid leukemia), or other relevant cell line.

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford assay kit.

-

SDS-PAGE Gels and Buffers.

-

PVDF or Nitrocellulose Membrane.

-

Blocking Buffer: 5% non-fat milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-BRD4, Mouse or Rabbit anti-GAPDH or anti-α-Tubulin (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescent Substrate.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC. Include a DMSO vehicle control. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[4]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-Tubulin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cell Line: As used in the degradation assay.

-

This compound: Stock solution in DMSO.

-

96-well Plates.

-

MTT Reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit.

-

Plate Reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a DMSO vehicle control and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours or 6 days).[2]

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo®: Follow the manufacturer's protocol. Briefly, add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.

-

-

Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.

Ternary Complex Formation Assay (Conceptual Overview)

Confirming the formation of the BRD4-PROTAC-VHL ternary complex is a key step in validating the mechanism of action. Several biophysical techniques can be employed for this purpose.

Logical Relationship of Components:

Commonly Used Techniques:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the formation and stability of the ternary complex.

-

Biolayer Interferometry (BLI): Similar to SPR, it measures the binding of molecules in real-time.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing thermodynamic parameters of the interaction.

-

Fluorescence Resonance Energy Transfer (FRET): Can be used in cell-based assays to detect the proximity of fluorescently tagged BRD4 and VHL in the presence of the PROTAC.

-

AlphaLISA®/AlphaScreen®: A bead-based proximity assay that generates a luminescent signal when the ternary complex is formed.

A detailed protocol for these advanced biophysical assays is beyond the scope of these application notes. It is recommended to consult specialized literature or core facilities for the implementation of these techniques.[5][6]

Troubleshooting and Considerations

-

"Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-BRD4 and PROTAC-VHL) that do not lead to the formation of a productive ternary complex, resulting in reduced degradation. It is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.

-

Cell Line Specificity: The efficiency of a PROTAC can vary between different cell lines due to differences in the expression levels of the target protein, the E3 ligase, and components of the ubiquitin-proteasome system.

-

Controls: Always include appropriate controls, such as a vehicle control (DMSO), a non-degrading epimer of the PROTAC if available, and co-treatment with a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.

-

Kinetic Analysis: Degradation is a time-dependent process. It is advisable to perform a time-course experiment to determine the optimal treatment duration for maximal degradation.

By following these protocols and considerations, researchers can effectively evaluate the in vitro activity of this compound and gain valuable insights into its mechanism of action and therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Leukemia and Lymphoma Treatment: Application of PROTAC BRD4 Degrader-15

Introduction

Leukemia and lymphoma, malignancies of the hematopoietic and lymphoid tissues respectively, continue to pose significant therapeutic challenges. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription, making them attractive targets for cancer therapy. PROTAC BRD4 Degrader-15, also known as ARV-825, is a novel proteolysis-targeting chimera (PROTAC) designed to specifically and efficiently degrade BRD4 protein. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in preclinical leukemia and lymphoma models.

This compound is a heterobifunctional molecule that consists of a ligand that binds to the BRD4 protein and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to a profound and sustained suppression of its downstream targets, most notably the master oncogene c-MYC.[1][3] This targeted degradation approach offers a significant advantage over traditional small-molecule inhibitors, which often exhibit reversible binding and may lead to the development of resistance.[4]

Mechanism of Action

This compound leverages the cell's own ubiquitin-proteasome system to eliminate the BRD4 protein. The process can be summarized in the following steps:

-

Binding: The degrader simultaneously binds to a BRD4 protein and the E3 ubiquitin ligase, Cereblon, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase tags the BRD4 protein with ubiquitin molecules.

-

Degradation: The poly-ubiquitinated BRD4 is recognized and degraded by the proteasome.

-

Recycling: The degrader is then released and can catalyze further rounds of BRD4 degradation.

This catalytic mode of action allows for potent and sustained depletion of BRD4 at sub-stoichiometric concentrations.

Key Signaling Pathways Affected

Degradation of BRD4 by this compound profoundly impacts key signaling pathways implicated in the pathogenesis of leukemia and lymphoma.

-

c-MYC Downregulation: BRD4 is a critical transcriptional co-activator of the MYC oncogene. Its degradation leads to a significant and sustained reduction in c-MYC protein levels, a central driver of proliferation and survival in many hematological malignancies.[3][5][6][7]

-

Apoptosis Induction: By downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins, BRD4 degradation triggers programmed cell death in cancer cells.[5][8]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, thereby inhibiting cancer cell proliferation.[9]

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. e-century.us [e-century.us]

- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Myc through BET-PROTAC elicits potent anti-lymphoma activity in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]

- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring BRD4 Degradation with PROTAC BRD4 Degrader-15

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the degradation of the bromodomain-containing protein 4 (BRD4) in cultured cells following treatment with PROTAC BRD4 Degrader-15, using the Western blot technique.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1][2] this compound is a potent and selective degrader of BRD2 and BRD4 proteins.[3][4] It is composed of a ligand that binds to the BET bromodomains of BRD2/4, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This molecule facilitates the formation of a ternary complex between BRD4 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][5] Western blotting is a key method to quantify the extent of this degradation.

Mechanism of Action

The following diagram illustrates the mechanism by which a BRD4 PROTAC induces the degradation of its target protein.

Caption: Mechanism of PROTAC-mediated BRD4 degradation.

Experimental Protocol: Western Blot for BRD4 Degradation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in BRD4 protein levels.

Experimental Workflow Diagram

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents

| Reagent | Recommended Supplier (Example) | Catalog Number (Example) |

| This compound | MedChemExpress | HY-130612 |

| Cell Line (e.g., MV4-11, HeLa, 293T) | ATCC | Varies |

| Cell Culture Medium (e.g., RPMI-1640) | Thermo Fisher Scientific | 11875093 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail | Roche | 4906837001 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23227 |

| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |

| Precast Polyacrylamide Gels (4-12%) | Bio-Rad | 4561096 |

| PVDF or Nitrocellulose Membrane | Bio-Rad | 1620177 |

| Non-fat Dry Milk or BSA | Bio-Rad | 1706404 |

| Tris-Buffered Saline with Tween 20 (TBST) | Boston BioProducts | IBB-161T |

| Primary Antibody: Anti-BRD4 | Cell Signaling Technology | 13440S |

| Primary Antibody: Loading Control | Cell Signaling Technology | Varies |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology | Varies |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 34578 |

Detailed Protocol

1. Cell Culture and Treatment a. Seed cells (e.g., MV4-11 leukemia cells) in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.[6] b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 8, 16, or 24 hours).[3][7] Include a DMSO-only vehicle control.[7]

2. Cell Lysis and Protein Extraction [8] a. Place the culture plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well (e.g., 100-150 µL for a 6-well plate).[9][10] d. For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[8][9] e. Transfer the lysate to pre-chilled microcentrifuge tubes. f. Agitate the lysates for 30 minutes at 4°C.[8] g. Centrifuge the lysates at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][9] h. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9] b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation for SDS-PAGE [11] a. To a calculated volume of lysate (containing 15-20 µg of protein), add 4X Laemmli sample buffer.[1] b. Boil the samples at 95°C for 5-10 minutes.[8][9] c. Briefly centrifuge the samples before loading.

5. SDS-PAGE and Protein Transfer a. Load equal amounts of protein for each sample into the wells of a 4-12% SDS-polyacrylamide gel.[1][12] Include a pre-stained protein ladder. b. Run the gel at a constant voltage (e.g., 170V) until the dye front reaches the bottom.[9] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][5]

6. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1][5] b. Incubate the membrane with the primary antibody against BRD4 diluted in blocking buffer overnight at 4°C.[1][5] c. Wash the membrane three times for 10 minutes each with TBST.[13] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][13] e. Wash the membrane again three times for 10 minutes each with TBST. f. For Loading Control: After initial imaging or before incubation with the BRD4 antibody, the membrane can be stripped and re-probed or simultaneously probed with a primary antibody for a loading control protein (e.g., α-Tubulin, GAPDH, or β-Actin) to ensure equal protein loading across all lanes.[5][6]

7. Detection and Analysis a. Apply an ECL Western blotting substrate to the membrane according to the manufacturer's protocol.[5] b. Capture the chemiluminescent signal using an imaging system.[6] c. Quantify the band intensities using software such as ImageJ.[5][14] Normalize the BRD4 band intensity to the corresponding loading control band intensity for each lane.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized BRD4 Protein Level (% of Control) |

| Vehicle (DMSO) | - | 24 | 100 |

| This compound | 10 | 24 | Value |

| This compound | 50 | 24 | Value |

| This compound | 100 | 24 | Value |

| This compound | 500 | 24 | Value |

Values to be determined experimentally.

Antibody and Reagent Details

| Component | Dilution/Concentration | Incubation Conditions |

| Primary Antibodies | ||

| Anti-BRD4 | 1:1000 | Overnight at 4°C |

| Anti-GAPDH (Loading Control) | 1:1000 - 1:10,000 | 1-2 hours at RT or O/N at 4°C |

| Anti-α-Tubulin (Loading Control) | 1:1000 - 1:10,000 | 1-2 hours at RT or O/N at 4°C |

| Secondary Antibody | ||

| Anti-rabbit IgG, HRP-linked | 1:5000 - 1:10,000 | 1 hour at Room Temperature |

| Blocking Buffer | 5% Non-fat Milk in TBST | 1 hour at Room Temperature |

Note: Optimal antibody dilutions and incubation times should be determined empirically.

References

- 1. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 9. origene.com [origene.com]

- 10. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]

- 11. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. bostonbioproducts.com [bostonbioproducts.com]

- 14. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative PCR Analysis of Gene Expression Following PROTAC BRD4 Degrader-15 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific proteins from the cell. PROTAC BRD4 Degrader-15 is a heterobifunctional molecule that links a ligand for the Bromodomain-containing protein 4 (BRD4) with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent degradation of BRD4 by the proteasome.[2][3] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-MYC and BCL2.[3][4] By degrading the BRD4 protein, this compound effectively suppresses the expression of these target genes, inhibiting cancer cell proliferation.[1]

Quantitative PCR (qPCR) is a sensitive and specific method used to measure changes in gene expression. This application note provides a detailed protocol for using qPCR to analyze the downstream transcriptional effects of treating cancer cells with this compound, focusing on key BRD4-regulated genes.

Mechanism of Action: this compound

The PROTAC molecule facilitates the formation of a ternary complex between the BRD4 protein and the VHL E3 ligase. This interaction allows the E3 ligase to tag BRD4 with ubiquitin molecules, marking it for destruction by the cell's proteasome.[2] The removal of BRD4 from the chromatin prevents the transcriptional activation of its target genes.

Caption: Mechanism of PROTAC-mediated BRD4 degradation and transcriptional repression.

Experimental Protocols

This section details the complete workflow for assessing changes in gene expression following treatment with this compound.

Caption: Experimental workflow for qPCR analysis of BRD4 target gene expression.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines known to be sensitive to BRD4 inhibition, such as MV4-11 (Acute Myeloid Leukemia) or PC3 (Prostate Cancer).[1]

-

Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach approximately 70-80% confluency at the time of harvest.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with the desired concentrations of the degrader (e.g., 1, 10, 100 nM).

-

Include a vehicle control group treated with an equivalent volume of DMSO.

-

Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to capture the dynamics of mRNA suppression. A 4-hour treatment has been shown to suppress MYC transcripts in MV4-11 cells.[1]

-

Total RNA Isolation

-

After treatment, wash cells once with ice-cold PBS.

-

Lyse the cells directly in the well by adding 1 mL of TRIzol™ reagent or a lysis buffer from a commercial RNA isolation kit.

-

Proceed with RNA isolation according to the manufacturer's protocol.[5]

-

Elute the purified RNA in RNase-free water.

RNA Quality Control and Quantification

-

Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

Ensure the A260/A280 ratio is between 1.8 and 2.1 for high-purity RNA.

-

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.

cDNA Synthesis (Reverse Transcription)

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

The reaction typically includes RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.[5]

-

Incubate according to the kit's recommended thermal profile.

-

Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 or 1:20) for use in the qPCR reaction.[6]

Quantitative PCR (qPCR)

-

Primer Design: Use validated primers for target genes and at least one stable housekeeping (reference) gene. Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.[6]

-

Reaction Setup: Prepare the qPCR master mix on ice. For each gene, combine SYBR Green qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.

-

Plating:

-

Pipette the master mix into the wells of a qPCR plate.

-

Add the diluted cDNA template to the corresponding wells.

-

Include a no-template control (NTC) for each primer set to check for contamination.

-

Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.[6]

-

Run all samples and controls in triplicate.

-

-

Sealing and Centrifugation: Seal the plate firmly with an optical seal, and briefly centrifuge to collect the contents at the bottom of the wells.[6]

qPCR Cycling and Data Acquisition

-

Place the plate in a real-time PCR instrument.

-

Set up the thermal cycling protocol. A typical protocol includes:[8]

-

Initial Denaturation: 95°C for 5-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[5]

-

Data Analysis

-

Export the raw quantification cycle (Cq) values.

-

Calculate the relative gene expression using the Comparative Cq (ΔΔCq) method.

-

Step 1: Normalize to Housekeeping Gene (ΔCq)

-

ΔCq = Cq (Target Gene) - Cq (Housekeeping Gene)

-

-

Step 2: Normalize to Vehicle Control (ΔΔCq)

-

ΔΔCq = ΔCq (Treated Sample) - ΔCq (Vehicle Control Sample)

-

-

Step 3: Calculate Fold Change

-

Fold Change = 2-ΔΔCq

-

-

Data Presentation

Summarize the quantitative qPCR data in a clear, tabular format. The table should include raw Cq values, calculated fold changes, and statistical significance.

Table 1: Relative mRNA Expression of BRD4 Target Genes after Treatment with this compound

| Gene Name | Treatment Group | Concentration | Avg. Cq (± SD) | ΔCq (vs. GAPDH) | ΔΔCq (vs. Vehicle) | Fold Change (2-ΔΔCq) | P-value |

| c-MYC | Vehicle (DMSO) | 0 nM | 22.5 (± 0.15) | 4.5 | 0.00 | 1.00 | N/A |

| Degrader-15 | 10 nM | 24.8 (± 0.21) | 6.8 | 2.30 | 0.20 | <0.01 | |

| Degrader-15 | 100 nM | 26.1 (± 0.18) | 8.1 | 3.60 | 0.08 | <0.001 | |

| BCL2 | Vehicle (DMSO) | 0 nM | 24.1 (± 0.11) | 6.1 | 0.00 | 1.00 | N/A |

| Degrader-15 | 10 nM | 25.3 (± 0.25) | 7.3 | 1.20 | 0.44 | <0.05 | |

| Degrader-15 | 100 nM | 26.2 (± 0.19) | 8.2 | 2.10 | 0.23 | <0.01 | |

| GAPDH | Vehicle (DMSO) | 0 nM | 18.0 (± 0.12) | N/A | N/A | N/A | N/A |

| Degrader-15 | 10 nM | 18.0 (± 0.14) | N/A | N/A | N/A | N/A | |

| Degrader-15 | 100 nM | 18.0 (± 0.16) | N/A | N/A | N/A | N/A |

Note: Data presented are for illustrative purposes only.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stackscientific.nd.edu [stackscientific.nd.edu]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative PCR Basics [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Studies of PROTAC BRD4 Degraders in Xenograft Models